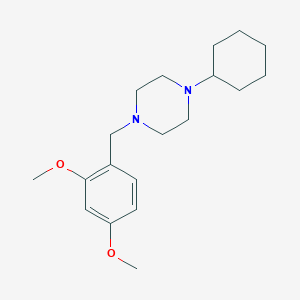
1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine, also known as CBDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CBDP belongs to the class of piperazine compounds, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. This compound has been shown to modulate the activity of serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This compound has also been shown to modulate the levels of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, behavior, and cognition.
Advantages and Limitations for Lab Experiments
1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine has several advantages as a research tool. It has a high affinity for serotonin and dopamine receptors, which makes it a potent modulator of these systems. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its effectiveness in long-term studies.
Future Directions
There are several future directions for the study of 1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine. One potential area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of Parkinson's and Alzheimer's. Another area of research is the exploration of this compound's potential as an antipsychotic and anxiolytic drug. This compound has been shown to have these effects in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Overall, this compound has significant potential as a research tool and a therapeutic agent, and further studies are needed to fully explore its potential.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects in preclinical studies. This compound has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Further research is needed to fully explore the potential of this compound as a research tool and a therapeutic agent.
Synthesis Methods
1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine can be synthesized using various methods. One of the most commonly used methods is the reaction of cyclohexylamine with 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound as a white solid, which can be purified using recrystallization techniques.
Scientific Research Applications
1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic properties. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant effects in preclinical studies. This compound has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
properties
IUPAC Name |
1-cyclohexyl-4-[(2,4-dimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-22-18-9-8-16(19(14-18)23-2)15-20-10-12-21(13-11-20)17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGDIOCYHPCMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698854.png)
![4-[({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methylene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5698867.png)

![2-(2-chlorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698879.png)
![1-(2-fluorophenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5698884.png)

![N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5698898.png)
![6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5698899.png)
![ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5698907.png)

![N-benzyl-5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5698915.png)
![N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5698927.png)
![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B5698942.png)